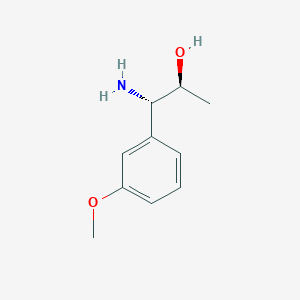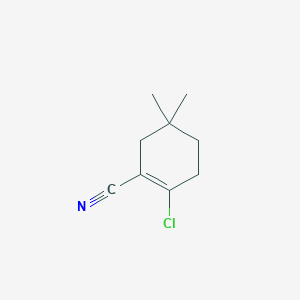
Ethyl 2-chloro-5-cyano-4-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-5-cyano-4-iodobenzoate is a chemical compound with the molecular formula C10H7ClINO2. It is a derivative of benzoic acid, characterized by the presence of chloro, cyano, and iodo substituents on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-cyano-4-iodobenzoate typically involves the esterification of 2-chloro-5-cyano-4-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation, nitration, and esterification steps, followed by purification through recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-5-cyano-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-chloro-5-amino-4-iodobenzoate.
Hydrolysis: Formation of 2-chloro-5-cyano-4-iodobenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-5-cyano-4-iodobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituents.
Industry: As a precursor in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-5-cyano-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, cyano, and iodo groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-chloro-5-cyano-4-bromobenzoate
- Ethyl 2-chloro-5-cyano-4-fluorobenzoate
- Ethyl 2-chloro-5-cyano-4-methylbenzoate
Uniqueness
Ethyl 2-chloro-5-cyano-4-iodobenzoate is unique due to the presence of the iodo group, which imparts distinct reactivity and binding properties compared to its bromo, fluoro, and methyl analogs. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s overall reactivity.
Propiedades
Fórmula molecular |
C10H7ClINO2 |
|---|---|
Peso molecular |
335.52 g/mol |
Nombre IUPAC |
ethyl 2-chloro-5-cyano-4-iodobenzoate |
InChI |
InChI=1S/C10H7ClINO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3 |
Clave InChI |
PYXVDBUHYUIVDE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C(=C1)C#N)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)





![(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047086.png)
